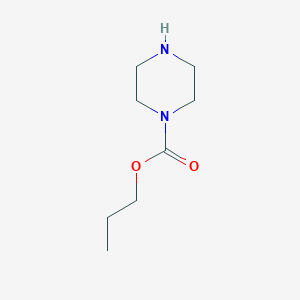

Propyl piperazine-1-carboxylate

Description

Properties

CAS No. |

37008-22-3 |

|---|---|

Molecular Formula |

C8H16N2O2 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

propyl piperazine-1-carboxylate |

InChI |

InChI=1S/C8H16N2O2/c1-2-7-12-8(11)10-5-3-9-4-6-10/h9H,2-7H2,1H3 |

InChI Key |

IGXBNWXKQPCCCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)N1CCNCC1 |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Antidepressant and Analgesic Properties

Propyl piperazine-1-carboxylate and its derivatives have been identified as potential antidepressants and analgesics. Research indicates that these compounds exhibit significant activity comparable to established medications such as Imipramine. They are believed to function through modulation of neurotransmitter systems, particularly serotonin receptors, which play a crucial role in mood regulation and pain perception .

Neuroprotective Agents

Studies have indicated that piperazine derivatives, including this compound, may possess neuroprotective properties. These compounds can reduce oxidative stress, which is implicated in neurodegenerative diseases such as Parkinson's disease. Bifunctional iron chelators that incorporate piperazine moieties have shown promise in protecting neuronal cells from damage due to oxidative stress .

Building Blocks for Drug Development

This compound serves as a versatile building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets. For instance, derivatives of this compound have been explored for their interactions with serotonin receptors, leading to the development of selective receptor modulators .

Case Study 1: Antidepressant Activity

A study published in the Journal of Organic Chemistry examined the antidepressant effects of this compound derivatives. The findings indicated that certain modifications to the piperazine ring enhanced the binding affinity to serotonin receptors, resulting in improved antidepressant efficacy compared to unmodified compounds .

Case Study 2: Neuroprotective Effects

Research conducted on bifunctional iron chelators demonstrated that incorporating a piperazine moiety significantly increased neuroprotective effects against oxidative damage in neuronal cell cultures. This study highlighted the potential of this compound as a lead compound for developing new treatments for neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperazine-1-carboxylate derivatives differ primarily in their ester substituents and additional functional groups. Key structural analogues include:

- Propyl vs. tert-Butyl Esters : The tert-butyl group (e.g., in compound 3a ) is often used for steric protection during synthesis, but it may reduce metabolic stability in acidic environments (e.g., simulated gastric fluid degradation in compounds 1a/1b ). In contrast, the smaller propyl ester balances lipophilicity and metabolic stability.

- Aromatic Substituents: Derivatives like 3a (2-methoxybenzoyl) and 4c (3,4,5-trimethoxybenzoyl) show that electron-donating methoxy groups enhance interactions with biological targets (e.g., hENT1 inhibition).

Physicochemical Properties

Lipophilicity (logP) and solubility are critical for bioavailability:

- Propyl esters (e.g., ester10a and ester18a) exhibit moderate logP values, striking a balance between hydrophobicity and aqueous solubility. This contrasts with highly lipophilic tert-butyl derivatives, which may suffer from poor solubility or instability .

Preparation Methods

Alkylation Step

The alkylation of piperazine with 1-bromopropane or 1-chloropropane forms 1-propylpiperazine. This reaction typically occurs in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmospheres. For example, 1-bromopropane reacts with piperazine in THF at 50–60°C for 12–24 hours, yielding 1-propylpiperazine with a 65–75% efficiency. Excess alkylating agent (1.5–2.0 equivalents) ensures complete monoalkylation, minimizing di-substituted byproducts.

Carboxylation Step

The carboxylation of 1-propylpiperazine employs propyl chloroformate or mixed carbonates. In a representative procedure, 1-propylpiperazine is treated with propyl chloroformate (1.1 equivalents) in dichloromethane (DCM) at 0–5°C, followed by warming to room temperature. Triethylamine (1.2 equivalents) acts as a base to neutralize HCl byproducts. This method achieves yields of 80–85% with high purity (>95% by HPLC).

Direct Reaction of Piperazine with Propyl Chloroformate

Single-Step Synthesis

Propyl piperazine-1-carboxylate is synthesized directly by reacting piperazine with propyl chloroformate in a 1:1 molar ratio. The reaction proceeds in anhydrous DCM or ethyl acetate at 0–10°C to mitigate exothermic effects. After 4–6 hours, the product is extracted, washed with brine, and purified via column chromatography (silica gel, hexane/ethyl acetate 3:1). This method offers a streamlined process with yields of 70–75% but requires rigorous temperature control to avoid di-carboxylation.

Solvent and Base Optimization

Substituting DCM with THF improves solubility, enabling faster reaction times (2–3 hours) but slightly reduces yield (65–70%) due to increased byproduct formation. Using N,N-diisopropylethylamine (DIPEA) instead of triethylamine enhances selectivity for mono-carboxylation, raising yields to 78%.

Reduction of 3,4-Dehydropiperazine-2-one Intermediates

Intermediate Synthesis

3,4-Dehydropiperazine-2-one derivatives are prepared by condensing ethylenediamine with propyl esters. For instance, ethyl 3-oxopentanoate reacts with ethylenediamine in ethanol under reflux, forming 3-propyl-3,4-dehydropiperazine-2-one. This intermediate is isolated in 60–65% yield after recrystallization from ethanol.

Reduction to Piperazine

The reduction of 3-propyl-3,4-dehydropiperazine-2-one employs lithium aluminum hydride (LiAlH4) in THF. A typical procedure involves adding LiAlH4 (2.0 equivalents) to a THF solution of the intermediate at 10–15°C, followed by heating to 50–55°C for 3–4 hours. Quenching with ethyl acetate and aqueous NaOH yields crude this compound, which is purified via distillation or recrystallization (55–60% yield).

Comparative Analysis of Preparation Methods

| Parameter | Alkylation-Carboxylation | Direct Chloroformate | Reduction of Intermediate |

|---|---|---|---|

| Yield (%) | 70–85 | 65–78 | 55–60 |

| Reaction Time (hours) | 16–30 | 4–6 | 6–8 |

| Purification Complexity | Moderate | Low | High |

| Scalability | High | Moderate | Low |

| Key Reagent Cost | Moderate | Low | High |

The alkylation-carboxylation route balances yield and scalability, making it preferred for industrial applications. The direct chloroformate method suits small-scale synthesis due to its simplicity, while the reduction approach is limited by lower yields and LiAlH4 handling challenges.

Synthetic Challenges and Optimization Strategies

Q & A

Q. What are the common synthetic routes for preparing propyl piperazine-1-carboxylate and its derivatives?

- Methodological Answer : this compound derivatives are typically synthesized via multi-step nucleophilic substitution or coupling reactions. For example, tert-butyl piperazine-1-carboxylate intermediates (e.g., tert-butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate) are prepared by reacting piperazine precursors with alkyl halides or carbonyl compounds under optimized conditions. Key reagents include NaHB(OAc)₃ in dichloromethane (DCM) with acetic acid (HOAc) for reductive amination steps . Similar protocols can be adapted for propyl derivatives by substituting tert-butyl groups with propyl esters. Reaction conditions (e.g., solvent polarity, temperature) are critical for yield optimization .

Q. How is column chromatography employed in purifying piperazine-1-carboxylate derivatives?

- Methodological Answer : Silica gel column chromatography is widely used, with solvent systems tailored to compound polarity. For example, dichloromethane/methanol/ammonia (9.8:0.2:0.02 v/v) effectively separates tert-butyl piperazine-1-carboxylate derivatives . Adjusting ammonia concentration improves resolution for propyl analogs. Post-purification analysis via TLC or HPLC ensures homogeneity .

Q. What spectroscopic techniques are used to characterize piperazine-1-carboxylate derivatives?

- Methodological Answer : Structural confirmation relies on:

- ¹H/¹³C NMR : Assigns proton environments (e.g., piperazine ring signals at δ 3.4–2.3 ppm) and carbonyl carbons (~160 ppm) .

- FT-IR : Identifies ester C=O stretches (~1720 cm⁻¹) and NH/OH groups .

- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ for tert-butyl derivatives at m/z 305.22) .

- X-ray Diffraction : Resolves crystal packing and bond angles (e.g., dihedral angles in nitro-substituted derivatives) .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of piperazine-1-carboxylate derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that substituents on the piperazine ring and ester group modulate activity. For instance:

- Antiproliferative Activity : tert-Butyl 4-(((3-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)propyl)thio)carbonothioyl)piperazine-1-carboxylate inhibits PC-3 cells (IC₅₀ = 1.97 µM) via G1 phase arrest and MAPK/Wnt pathway modulation. Propyl analogs may enhance solubility, altering pharmacokinetics .

- Enzyme Inhibition : tert-Butyl derivatives act as prolyl hydroxylase inhibitors by binding to active sites. Propyl groups could modify steric hindrance or hydrogen bonding .

Q. What computational methods are applied to study piperazine-1-carboxylate derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates molecular electrostatic potential (MEP) to predict nucleophilic/electrophilic sites. For tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, MEP shows electron-deficient nitro regions .

- Molecular Docking : Simulates ligand-enzyme interactions (e.g., with trypanothione reductase) using software like AutoDock. Propyl derivatives are modeled to assess binding affinity changes .

- Frontier Molecular Orbital (FMO) Analysis : Evaluates stability and reactivity (e.g., HOMO-LUMO gaps of 4.2 eV in nitro derivatives) .

Q. How to design experiments to evaluate the inhibitory effects on enzymes like prolyl hydroxylase?

- Methodological Answer :

- In Vitro Assays : Measure IC₅₀ using enzyme activity kits (e.g., HIF-PH inhibition via α-ketoglutarate depletion).

- Cellular Mechanism Studies :

- Cell Cycle Analysis : Flow cytometry after propidium iodide staining (e.g., G1 arrest in PC-3 cells) .

- Western Blotting : Quantify protein expression (e.g., cyclin D1 downregulation in MAPK pathways) .

- Migration Assays : Scratch or Transwell assays to assess Wnt pathway inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.